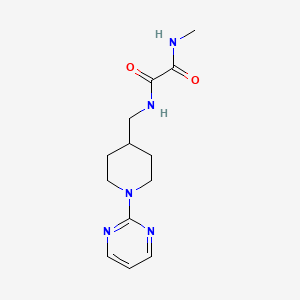![molecular formula C18H19N3O2S B2983211 2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole CAS No. 941904-81-0](/img/structure/B2983211.png)
2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with a benzyl group and a pyrrolidinylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Benzyl Group: The benzimidazole core can be benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Sulfonylation with Pyrrolidine: The final step involves the introduction of the pyrrolidinylsulfonyl group. This can be done by reacting the benzylated benzimidazole with pyrrolidine sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the benzimidazole core.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-benzyl-1H-benzo[d]imidazole: Lacks the pyrrolidinylsulfonyl group, making it less versatile in terms of chemical reactivity.
1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole: Lacks the benzyl group, which may affect its biological activity and chemical properties.
Uniqueness
2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the benzyl and pyrrolidinylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-benzyl-1-pyrrolidin-1-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,20-12-6-7-13-20)21-17-11-5-4-10-16(17)19-18(21)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIUILNYFYIKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate](/img/structure/B2983128.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2983129.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)

![N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983135.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B2983139.png)







